molecular formula C18H22N2O4 B11660297 [4-(2,4-Dimethoxybenzyl)piperazin-1-yl](furan-2-yl)methanone CAS No. 355814-91-4

[4-(2,4-Dimethoxybenzyl)piperazin-1-yl](furan-2-yl)methanone

Cat. No.: B11660297
CAS No.: 355814-91-4
M. Wt: 330.4 g/mol
InChI Key: SKZHPJMSZDZWFE-UHFFFAOYSA-N
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Description

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a furan-2-carbonyl group and a 2,4-dimethoxyphenylmethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethylene glycol in the presence of a dehydrating agent.

    Introduction of the furan-2-carbonyl group: This step involves the acylation of the piperazine ring using furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,4-dimethoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative is reacted with 2,4-dimethoxybenzyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various types of chemical reactions:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various electrophiles, leading to a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: Its unique structure allows it to be used in the design of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE can be compared with similar compounds such as:

    1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(THIOPHEN-2-CARBONYL)PIPERAZINE: This compound has a thiophene ring instead of a furan ring, which may alter its reactivity and biological activity.

    1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(PYRIDINE-2-CARBONYL)PIPERAZINE: The presence of a pyridine ring can significantly change the compound’s electronic properties and its interaction with biological targets.

The uniqueness of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

355814-91-4

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H22N2O4/c1-22-15-6-5-14(17(12-15)23-2)13-19-7-9-20(10-8-19)18(21)16-4-3-11-24-16/h3-6,11-12H,7-10,13H2,1-2H3

InChI Key

SKZHPJMSZDZWFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OC

Origin of Product

United States

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